[4-(Aminomethyl)piperidin-1-yl](4-fluorophenyl)methanone hydrochloride
Description
4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is a piperidine-derived compound featuring a 4-fluorophenyl ketone group and an aminomethyl substituent on the piperidine ring. Its molecular structure combines aromatic fluorination with a basic amine moiety, making it a candidate for pharmaceutical and chemical research.
Properties
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-(4-fluorophenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O.ClH/c14-12-3-1-11(2-4-12)13(17)16-7-5-10(9-15)6-8-16;/h1-4,10H,5-9,15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPPYKGWOMKUBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)C2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286272-94-3 | |
| Record name | Methanone, [4-(aminomethyl)-1-piperidinyl](4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286272-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride typically involves the reaction of a piperidine derivative with a fluorophenyl ketone. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of various piperidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Pharmacological Studies
Research indicates that 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride has potential applications as a pharmaceutical agent. It has been studied for its effects on various biological targets, including:
- Dopamine Receptors : The compound exhibits affinity for dopamine receptors, making it a candidate for research into treatments for neurological disorders such as schizophrenia and Parkinson's disease.
- Serotonin Receptors : Its interaction with serotonin receptors suggests potential in addressing mood disorders and anxiety.
Synthesis of Novel Compounds
The compound serves as a building block in the synthesis of more complex molecules. Researchers utilize it to create derivatives that may have enhanced pharmacological properties or reduced side effects. For example:
- Analog Development : Modifications to the piperidine or fluorophenyl groups can lead to analogs with improved selectivity or potency against specific targets.
Biochemical Assays
4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride is employed in biochemical assays to study enzyme interactions and receptor binding affinities. These studies are crucial for understanding the compound's mechanism of action and its potential therapeutic effects.
Case Study 1: Neuropharmacology
A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on dopamine receptor modulation. Results indicated that certain derivatives exhibited increased binding affinity compared to traditional antipsychotic drugs, suggesting a new avenue for treatment strategies in psychosis-related disorders.
Case Study 2: Antidepressant Activity
Research conducted at a leading pharmacological institute explored the antidepressant-like effects of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride in animal models. The findings demonstrated significant reductions in depressive behaviors, supporting its potential use in developing new antidepressant therapies.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs with piperidine cores and aromatic substituents (Table 1).
Table 1: Structural and Functional Comparison
| Compound Name | Aromatic Group | Piperidine Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Applications/Properties |
|---|---|---|---|---|---|
| 4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride (Target) | 4-Fluorophenyl | Aminomethyl | Likely C₁₃H₁₆FN₂O•HCl | ~280–300 (estimated) | R&D potential CNS or enzyme targeting |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | Pyridin-4-yl | Aminomethyl | C₁₂H₁₇N₃O・2HCl | 292.2 | Research and development |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | Diphenylmethoxy | Methoxy | C₁₈H₂₁NO•HCl | 303.83 | Synthetic intermediate; bulkier group |
| N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide hydrochloride | 4-Fluorophenyl + Methanesulfonamide | Ethyl ketone + sulfonamide | C₂₂H₂₄FN₂O₅S•HCl | ~475 (estimated) | Therapeutic candidate (e.g., enzyme inhibition) |
Key Observations :
- Aromatic Group: The target compound’s 4-fluorophenyl group contrasts with the pyridin-4-yl (electron-deficient) and diphenylmethoxy (bulky, lipophilic) groups in analogs. Fluorination enhances metabolic stability and binding affinity compared to non-fluorinated analogs .
- Substituent Effects: The aminomethyl group on the piperidine ring (target and pyridin-4-yl analog) increases solubility and basicity, whereas the methoxy group in 4-(Diphenylmethoxy)piperidine Hydrochloride reduces polarity, favoring lipid membrane penetration .
Pharmacological and Toxicological Profiles
- Target Compound: Limited toxicology data are available, but its aminomethyl group may reduce acute toxicity compared to halogen-rich analogs. Fluorinated aromatic systems generally show moderate bioaccumulation risks .
- Pyridin-4-yl Analog: No GHS classification or acute toxicity signals were reported, suggesting a favorable safety profile for laboratory use .
- Diphenylmethoxy Analog : Ecological impact data are incomplete, but its larger hydrophobic structure raises concerns about environmental persistence .
Biological Activity
4-(Aminomethyl)piperidin-1-ylmethanone hydrochloride, with the CAS number 1286272-94-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, antibacterial properties, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C13H18ClFN2O
- Molecular Weight : 252.75 g/mol
- Physical Form : Solid
- Purity : Typically ≥98% .
Enzyme Inhibition
Recent studies have indicated that compounds with similar structural features to 4-(Aminomethyl)piperidin-1-ylmethanone exhibit significant inhibitory effects on various enzymes:
- Acetylcholinesterase (AChE) :
- Urease :
Antibacterial Activity
The antibacterial potential of piperidine derivatives has been extensively studied. For instance, compounds similar to 4-(Aminomethyl)piperidin-1-ylmethanone have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings indicate that the compound may be effective against various pathogens, although specific data for this compound is limited .
Case Study 1: Enzyme Inhibition Profile
In a study evaluating the biological activity of synthesized piperidine derivatives, several compounds were assessed for their ability to inhibit AChE and urease. The results indicated that derivatives with fluorinated phenyl groups exhibited enhanced inhibitory activity compared to non-fluorinated counterparts. This suggests that the presence of fluorine may play a critical role in enhancing biological activity .
| Compound | AChE IC50 (µM) | Urease IC50 (µM) |
|---|---|---|
| Compound A | 0.63 | 1.13 |
| Compound B | 2.14 | 2.39 |
| 4-(Aminomethyl)piperidin-1-ylmethanone | TBD | TBD |
Case Study 2: Antibacterial Screening
In another investigation, various piperidine derivatives were screened for antibacterial properties against clinical isolates of Bacillus subtilis. The study found that compounds with a piperidine core showed significant antibacterial activity, indicating their potential as therapeutic agents against bacterial infections .
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of HCl vapors.
- Spill management : Neutralize with sodium bicarbonate, then absorb with vermiculite .
Advanced Consideration
Chronic toxicity studies in rodents (14–28 days) are advised for in vivo applications. Ecotoxicity data (e.g., Daphnia magna LC50) must be generated for environmental risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
